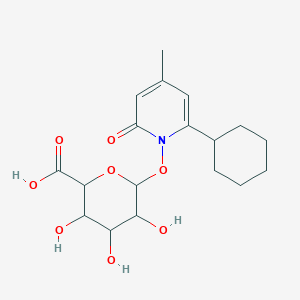
6-(2-Cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ciclopirox beta-D-Glucuronide is a glucuronide derivative of Ciclopirox, a synthetic antifungal agent. This compound is formed through the glucuronidation process, where Ciclopirox is conjugated with beta-D-glucuronic acid. Ciclopirox beta-D-Glucuronide is primarily studied for its role in drug metabolism and pharmacokinetics, as well as its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ciclopirox beta-D-Glucuronide can be synthesized through chemical methods. One common approach involves reacting beta-D-glucuronic acid ester with Ciclopirox under specific organic synthesis conditions. The reaction typically requires the presence of a catalyst and controlled temperature to ensure the successful formation of the glucuronide derivative .
Industrial Production Methods
Industrial production of Ciclopirox beta-D-Glucuronide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced reactors, precise temperature control, and efficient purification techniques to obtain high-quality Ciclopirox beta-D-Glucuronide suitable for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ciclopirox beta-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This process involves the conjugation of Ciclopirox with beta-D-glucuronic acid, facilitated by the enzyme uridine diphosphate glucuronosyltransferase (UGT). The glucuronidation reaction increases the compound’s polarity, enhancing its solubility and excretion .
Common Reagents and Conditions
The glucuronidation reaction requires uridine diphosphate glucuronic acid (UDPGA) as a cofactor and UGT enzymes as catalysts. The reaction is typically carried out in liver microsomes or recombinant UGT systems at physiological pH and temperature (37°C). The presence of selective inhibitors, such as magnolol, can modulate the activity of specific UGT isoforms .
Major Products
The primary product of the glucuronidation reaction is Ciclopirox beta-D-Glucuronide. This metabolite is more water-soluble than its parent compound, facilitating its excretion from the body. The formation of this glucuronide derivative is a key step in the detoxification and elimination of Ciclopirox .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Ciclopirox beta-D-Glucuronide exerts its effects through the glucuronidation pathway. The conjugation with beta-D-glucuronic acid enhances the compound’s solubility and facilitates its excretion. The primary molecular target is the UGT enzyme, particularly UGT1A9, which plays a dominant role in the glucuronidation of Ciclopirox. This process is crucial for the detoxification and elimination of the parent compound, reducing its potential toxicity .
Vergleich Mit ähnlichen Verbindungen
Ciclopirox beta-D-Glucuronide can be compared with other glucuronide derivatives of antifungal agents. Similar compounds include:
Ciclopirox-d11 beta-D-Glucuronide: A deuterium-labeled derivative used in drug metabolism research.
Fluconazole beta-D-Glucuronide: Another antifungal glucuronide derivative with similar metabolic pathways.
Ketoconazole beta-D-Glucuronide: A glucuronide derivative of the antifungal agent Ketoconazole, used for comparison in metabolic studies.
Ciclopirox beta-D-Glucuronide is unique due to its specific enzyme interactions and the role of UGT1A9 in its metabolism. This specificity makes it a valuable compound for studying the pharmacokinetics and biotransformation of Ciclopirox .
Eigenschaften
Molekularformel |
C18H25NO8 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
6-(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25) |
InChI-Schlüssel |
RRBPTSPRUYTJLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide; GPi 819](/img/structure/B13389070.png)

![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B13389088.png)
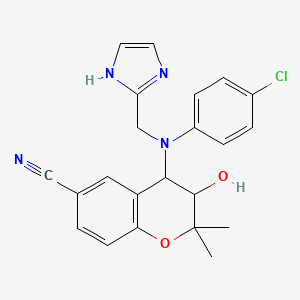
![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B13389097.png)
![pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate](/img/structure/B13389098.png)

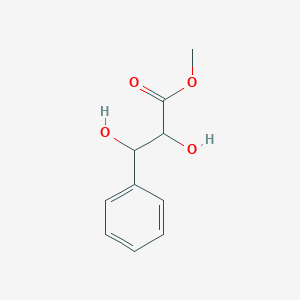
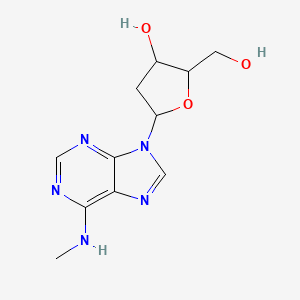
![(3aR,4S,6R,6aR)-2,2-dimethyl-6-((4-methylbenzoyloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl 4-methylbenzoate](/img/structure/B13389132.png)
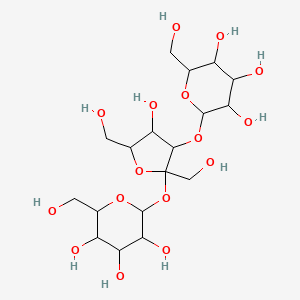
![rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea](/img/structure/B13389141.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13389152.png)
![3-Amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide](/img/structure/B13389155.png)
